Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a thienyl group, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-chloro-2-aminobenzoic acid with 5-chloro-2-thiophenecarbonyl chloride, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methylethyl 2-chloro-5-{[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino}benzoate: Known for its antiviral activity.
2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid: Shares structural similarities but lacks the ester group.
Uniqueness
Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group, chloro substituents, and thienyl moiety contribute to its versatility in various applications.
Properties
Molecular Formula |
C13H9Cl2NO3S |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
methyl 4-chloro-2-[(5-chlorothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-19-13(18)8-3-2-7(14)6-9(8)16-12(17)10-4-5-11(15)20-10/h2-6H,1H3,(H,16,17) |
InChI Key |
PYHHTQZBTDMYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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